An In-depth Technical Guide to 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
An In-depth Technical Guide to 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this document combines foundational chemical principles with data from structurally related compounds to present a robust profile. It includes a detailed, plausible synthesis protocol, predicted analytical data (¹H NMR, ¹³C NMR, IR, and MS), purification methodologies, and essential safety information. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Introduction and Chemical Identity
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is a member of the N-aryl amide class of compounds, characterized by a propanamide chain linked to a substituted aniline ring. The presence of chlorine atoms on both the aliphatic chain and the aromatic ring, along with the dimethyl substitution, imparts specific steric and electronic properties that are likely to influence its reactivity, biological activity, and physical characteristics. While not a widely commercialized compound, its structure suggests potential as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
Molecular Structure and Identifiers
The structural formula and key identifiers for 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide are presented below.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide |
| CAS Number | 449169-93-1[1] |
| Molecular Formula | C₁₁H₁₃Cl₂NO[1] |
| Molecular Weight | 246.13 g/mol [1] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value (Predicted/Known) | Source/Justification |
| Physical State | Solid at 25°C | Typical for amides of this molecular weight. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available | Likely to decompose at higher temperatures before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone) | Based on the general solubility of N-aryl amides. |
| Density | Not available |
Synthesis and Mechanism
The most direct and industrially scalable method for the synthesis of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is the acylation of 2-chloro-4,6-dimethylaniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol
Materials:
-
2-chloro-4,6-dimethylaniline (CAS: 63133-82-4)
-
3-chloropropionyl chloride (CAS: 625-36-5)[2]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4,6-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals. A common solvent pair for amides is ethanol/water.[3]
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Predicted Analytical Data
The following analytical data is predicted based on the structure of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide and typical spectroscopic values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | br s | 1H | N-H |
| ~7.1-7.3 | s | 2H | Ar-H |
| ~3.9 | t | 2H | Cl-CH ₂- |
| ~2.8 | t | 2H | -CH ₂-C=O |
| ~2.3 | s | 6H | Ar-CH ₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O |
| ~135-140 | Ar-C (quaternary) |
| ~128-132 | Ar-C H |
| ~40 | Cl-C H₂- |
| ~38 | -C H₂-C=O |
| ~18-20 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretch[1][4] |
| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1660-1680 | Strong | C=O stretch (Amide I band)[1][5] |
| ~1520-1560 | Medium | N-H bend (Amide II band)[6] |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 245/247/249 corresponding to the isotopic pattern of two chlorine atoms.
-
Major Fragments:
-
Loss of the chloropropyl group via cleavage of the N-acyl bond, resulting in a fragment corresponding to the 2-chloro-4,6-dimethylaniline radical cation.
-
Cleavage of the C-C bond alpha to the carbonyl group.
-
Loss of HCl from the molecular ion.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is not widely available, precautions should be taken based on the properties of its precursors and the general class of halogenated aromatic amides.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Specific Hazards of Precursors:
-
3-Chloropropionyl chloride: Corrosive, causes severe skin burns and eye damage, and is fatal if inhaled. It reacts violently with water.[7][8][9] Handle with extreme caution in a fume hood.
-
2-chloro-4,6-dimethylaniline: Potential irritant. Standard precautions for handling anilines should be followed.
Potential Applications
The structure of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide suggests its utility as a chemical intermediate. The reactive chloroalkyl chain can be a site for further nucleophilic substitution, allowing for the introduction of various functional groups. The amide linkage and the substituted aromatic ring are common motifs in biologically active molecules. Potential areas of application could include:
-
Agrochemicals: As a building block for herbicides or fungicides.
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents.
-
Materials Science: As a monomer or additive in polymer synthesis.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide. The proposed synthesis is robust and based on well-established chemical transformations. The predicted analytical data offers a reliable reference for the characterization of this compound. As with any chemical, proper safety precautions are paramount, especially when handling the reactive precursors. This document serves as a valuable resource for any scientist or researcher initiating work with this compound.
References
-
ChemBK. 3-CHLORO-N-(2-CHLORO-4,6-DIMETHYLPHENYL)PROPANAMIDE. Available from: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
-
Chemistry LibreTexts. IR Spectrum of Amides. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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